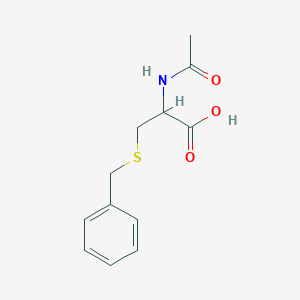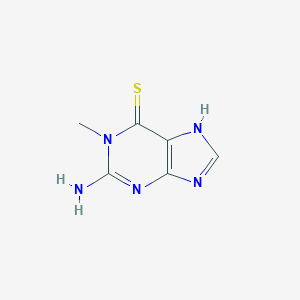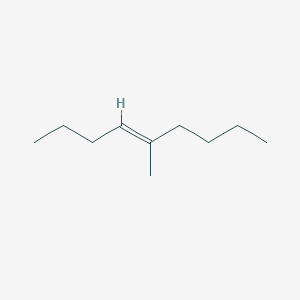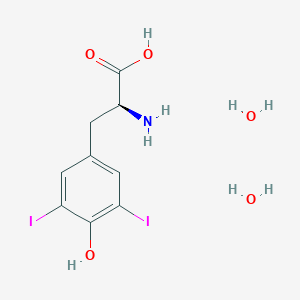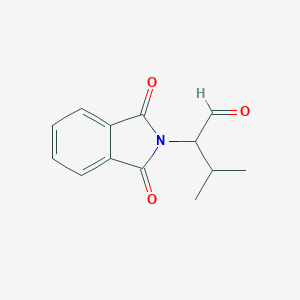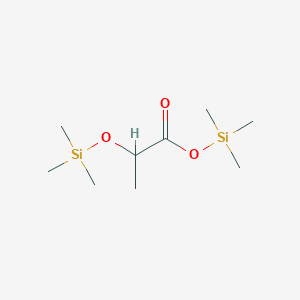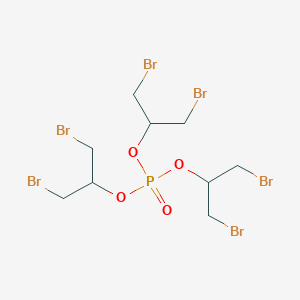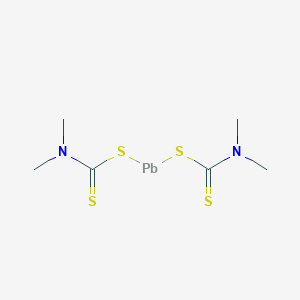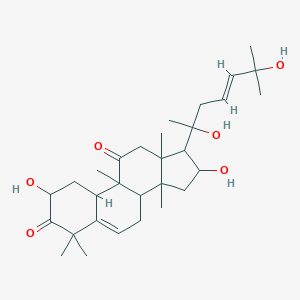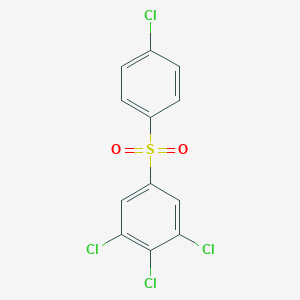
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene (TCSB) is a chemical compound that has been widely used in scientific research for its unique properties. TCSB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in many physiological processes. In
Wirkmechanismus
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene binds to the active site of carbonic anhydrase, preventing the enzyme from carrying out its normal function. This inhibition leads to a decrease in bicarbonate and H+ production, which can affect many physiological processes.
Biochemische Und Physiologische Effekte
The inhibition of carbonic anhydrase by 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can lead to several biochemical and physiological effects. For example, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been shown to inhibit the growth of cancer cells by reducing their ability to produce bicarbonate ions, which are essential for their survival. Additionally, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been used to lower intraocular pressure in patients with glaucoma by reducing the production of aqueous humor.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in lab experiments is its specificity for carbonic anhydrase. This specificity allows researchers to selectively inhibit this enzyme without affecting other physiological processes. However, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene. Some possible areas of investigation include the development of new 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene analogs with improved properties, the study of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's effects on other physiological processes, and the exploration of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's potential as a therapeutic agent for various diseases.
In conclusion, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene is a unique chemical compound that has been widely used in scientific research for its ability to inhibit carbonic anhydrase. 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene's specificity for this enzyme makes it a valuable tool for studying various physiological processes. While 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has some limitations, its potential for future research is vast.
Synthesemethoden
The synthesis of 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,4,5-trichlorobenzoic acid in the presence of a base. The resulting product is then purified through recrystallization to obtain 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene in its pure form.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene has been extensively used in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and H+. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase, 1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene can affect these processes and has been used in various studies related to cancer, glaucoma, and osteoporosis.
Eigenschaften
CAS-Nummer |
16485-36-2 |
|---|---|
Produktname |
1,2,3-Trichloro-5-(4-chlorophenyl)sulfonylbenzene |
Molekularformel |
C12H6Cl4O2S |
Molekulargewicht |
356 g/mol |
IUPAC-Name |
1,2,3-trichloro-5-(4-chlorophenyl)sulfonylbenzene |
InChI |
InChI=1S/C12H6Cl4O2S/c13-7-1-3-8(4-2-7)19(17,18)9-5-10(14)12(16)11(15)6-9/h1-6H |
InChI-Schlüssel |
CZNPEAXFCSYHTD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



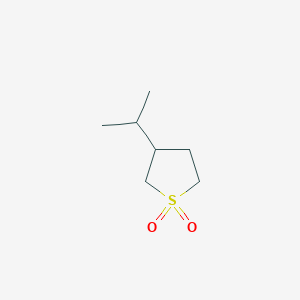
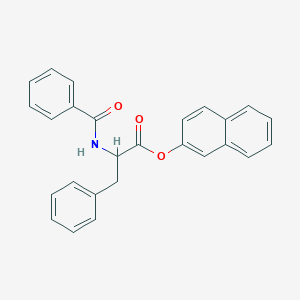
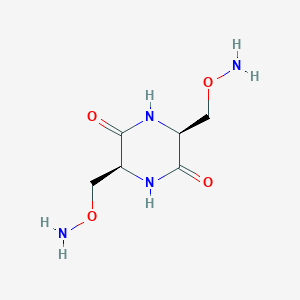
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
